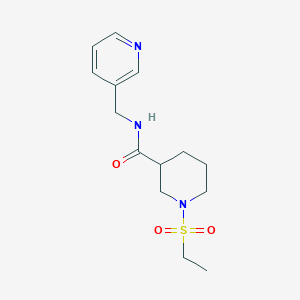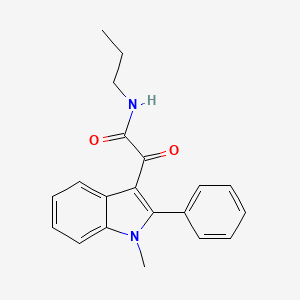
N-(1,1-dioxidotetrahydro-3-thienyl)-N-ethyl-4-methoxybenzenesulfonamide
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves reactions such as aminohalogenation, as seen in unexpected synthesis processes or the reaction of specific sulfonyl chlorides with amines in the presence of aqueous solutions or solvents like DMF. For instance, unexpected synthesis by aminohalogenation has been reported, demonstrating the complexity and unpredictability in synthesizing such compounds (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).
Molecular Structure Analysis
Molecular structure analysis through techniques like crystallography provides insights into the compound's architecture. Studies have shown the significance of C—H⋯πaryl interactions and C—H⋯O intermolecular interactions in determining the supramolecular architecture of related sulfonamides (V. Z. Rodrigues, C. P. Preema, S. Naveen, N. Lokanath, P. A. Suchetan, 2015).
Chemical Reactions and Properties
Sulfonamides can undergo various chemical reactions, including chlorination and reactions with electrophilic reagents, to yield chlorinated products or facilitate specific fluorinations. These reactions highlight the compound's reactivity and potential for further chemical modifications (Xiao-Qiu Pu, Qingwei Li, Zehai Lu, Xianjin Yang, 2016).
Physical Properties Analysis
The physical properties, such as crystal structure and stability, are crucial for understanding the compound's behavior under various conditions. Crystallographic studies reveal details about the compound's stability and structural configuration, providing a foundation for further explorations of its applications (S. Sreenivasa, S. Kumar, N. K. Lokanath, N. R. Mohan, P. A. Suchetan, 2014).
Chemical Properties Analysis
Investigating the chemical properties, including reactivity with various reagents and under different conditions, sheds light on the compound's potential for diverse applications. Research on related sulfonamides' reactivity, such as their electrophilic fluorination or inhibition mechanisms, offers insights into their chemical versatility (H. Yasui, Takeshi Yamamoto, Takehisa Ishimaru, T. Fukuzumi, Etsuko Tokunaga, Kakehi Akikazu, M. Shiro, N. Shibata, 2011).
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S2/c1-3-14(11-8-9-20(15,16)10-11)21(17,18)13-6-4-12(19-2)5-7-13/h4-7,11H,3,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMFTDFVYAAVNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4425690.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4425696.png)

![(5-{[(5-chloro-2-methoxybenzyl)(ethyl)amino]methyl}-2-furyl)methanol](/img/structure/B4425708.png)

![N-[2-(4-benzyl-1-piperidinyl)-1-methyl-2-oxoethyl]-2-furamide](/img/structure/B4425727.png)
![3-methyl-12-(3-pyridinyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4425735.png)
![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4425745.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4425758.png)
![1-(4-fluorophenyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4425761.png)
![1-[7-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4425775.png)
![1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4425777.png)
![N-(3-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4425788.png)